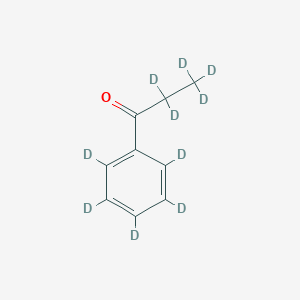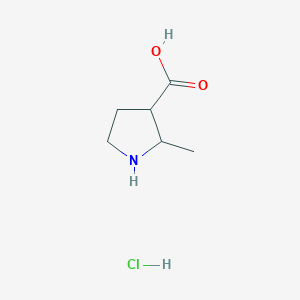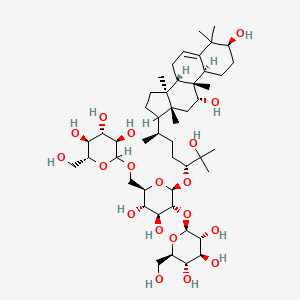
Methyl hexadecanoate-D31
Overview
Description
Methyl hexadecanoate-D31, also known as Methyl Palmitate-D31, is a deuterium-labeled version of Methyl Palmitate . Its molecular formula is C17H3D31O2 and it has a molecular weight of 301.64 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula CD3(CD2)14COOCH3 . The InChI key for this compound is FLIACVVOZYBSBS-QXZIXZDNSA-N .Physical and Chemical Properties Analysis
This compound is stable if stored under recommended conditions . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
NMR Studies in Alkanoic Acid Urea Inclusion Compounds
- Deuteron NMR Studies: Methyl hexadecanoate-D31 was used in deuteron NMR studies to measure the orientation dependence of deuteron relaxation times in polycrystalline urea inclusion compounds. This research provided insights into rotational diffusion and libration of individual CD bonds in hexadecanoic acid-D31 guests (Vold, Hoatson, & Subramanian, 1998).
Antidiabetes Activities in Extracts from Artocarpus Camansi Blanco Fruit Peels
- Hexadecanoic Acid Methyl Ester: this compound was identified as a major compound in n-hexane extracts from Artocarpus camansi Blanco fruit peels. This compound showed significant antidiabetic activity in male Swiss Webster mice (Nasution et al., 2018).
Hydrogenation Studies in Fatty Acid Esters to Alcohols
- Catalyst Composition and Reaction Parameters: this compound was utilized in the study of hydrogenation of fatty acid esters to alcohols. The research focused on the activity and selectivity of catalysts in transforming methyl hexadecanoate to alcohol (Deshpande, Ramnarayan, & Narasimhan, 1990).
Investigating Conformational Order in Hexadecanoic Acid Monolayers
- External Infrared Reflection-Absorption Spectroscopy (IRRAS): The conformational order in hexadecanoic acid monolayers was studied using IRRAS, employing hexadecanoic acid-D31 as a probe. This study provided valuable information about molecular behavior at different temperatures (Gericke & Mendelsohn, 1996).
Thermal Behavior of Schiff Bases from Chitosan
- Lowering Crystallization Temperature: this compound was investigated for its impact on the crystallization temperature of modified vegetable oils. The study explored the use of different additives to improve the thermal behavior of such substances (Dos Santos, Dockal, & Cavalheiro, 2005).
Degradation of Recalcitrant Hydrocarbons by Rhodococcus sp. EH831
- Hexane Degradation by Bacteria: The study demonstrated the degradation of hexane and other hydrocarbons by Rhodococcus sp. EH831. This compound's role in understanding the biodegradation mechanisms of such compounds was significant (Lee et al., 2010).
Synthesis and Application in Radiochemistry
- Hexadecyltrimethylammonium Bromide Synthesis: The synthesis of hexadecyltrimethylammonium bromide from hexadecanoic acid, involving this compound, was studied. This synthesis is crucial in the field of radiochemistry and pharmaceuticals (Gurudutt, Srinivas, & Srinivas, 1993).
Biosynthesis in Tyrophagus Mites
- Biosynthesis of Linoleic Acid: The biosynthesis of linoleic acid in Tyrophagus mites was studied using d31-hexadecanoic acid. This research provided insights into the unique metabolism of fatty acids in these mites (Aboshi et al., 2013).
Myocardial Metabolism of Radioiodinated Fatty Acids
- Studying Myocardial Uptake: The study of myocardial uptake of fatty acids was conducted using methylated fatty acids, including hexadecanoic acid. This research is significant for understanding cardiac physiology and potential medical applications (Demaison et al., 1988).
Bioactivity and Antioxidant Test of Hexadecanoic Acid
- Bioactivity in Hydroid Aglaophenia Cupressina Lamoureoux: The bioactivity and antioxidant properties of hexadecanoic acid were tested, revealing its potential in biological and pharmaceutical applications (Panggua et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIACVVOZYBSBS-QXZIXZDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,6-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1436214.png)
![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)



![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1436222.png)





